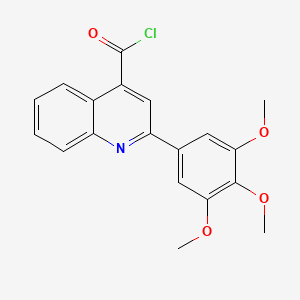

2-(3,4,5-Trimethoxyphenyl)quinoline-4-carbonyl chloride

Description

2-(3,4,5-Trimethoxyphenyl)quinoline-4-carbonyl chloride is a substituted quinoline derivative characterized by a 3,4,5-trimethoxyphenyl group at the 2-position and a reactive acyl chloride moiety at the 4-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of amides via nucleophilic acyl substitution reactions.

Properties

IUPAC Name |

2-(3,4,5-trimethoxyphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO4/c1-23-16-8-11(9-17(24-2)18(16)25-3)15-10-13(19(20)22)12-6-4-5-7-14(12)21-15/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAPRGRKCBMDGDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201205156 | |

| Record name | 2-(3,4,5-Trimethoxyphenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201205156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160260-80-9 | |

| Record name | 2-(3,4,5-Trimethoxyphenyl)-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160260-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4,5-Trimethoxyphenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201205156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-Trimethoxyphenyl)quinoline-4-carbonyl chloride typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Introduction of the 3,4,5-Trimethoxyphenyl Group: The 3,4,5-trimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the quinoline core is reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Formation of the Carbonyl Chloride Functional Group: The final step involves the conversion of the carbonyl group to a carbonyl chloride group using reagents such as thionyl chloride or oxalyl chloride under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, including precise control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-Trimethoxyphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Oxidation and Reduction: The quinoline core can undergo oxidation reactions to form quinoline N-oxides and reduction reactions to form dihydroquinolines.

Electrophilic Aromatic Substitution: The 3,4,5-trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Electrophilic Aromatic Substitution: Electrophiles such as halogens, nitro groups, or sulfonic acid groups in the presence of a Lewis acid catalyst.

Major Products Formed

Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

Quinoline N-oxides: Formed from oxidation reactions.

Dihydroquinolines: Formed from reduction reactions.

Functionalized Aromatic Compounds: Formed from electrophilic aromatic substitution reactions.

Scientific Research Applications

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer properties. The compound 2-(3,4,5-trimethoxyphenyl)quinoline-4-carbonyl chloride has shown potential as a tubulin polymerization inhibitor. For instance, a study on related quinoline derivatives demonstrated that modifications to the quinoline structure could enhance antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer), HL-60 (leukemia), and HCT-116 (colon cancer) with IC50 values in the nanomolar range .

Table 1: Antiproliferative Activity of Quinoline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 0.02 - 0.04 |

| Related Quinoline Derivative | HL-60 | 0.03 |

| Related Quinoline Derivative | HCT-116 | 0.04 |

These findings suggest that the compound may induce apoptosis and cause cell cycle arrest at specific phases, making it a candidate for further development as a chemotherapeutic agent .

Antimicrobial Activity

In addition to its anticancer properties, quinoline derivatives have been explored for their antimicrobial effects. The compound has been evaluated against various pathogens, including Mycobacterium tuberculosis and Plasmodium falciparum (the malaria-causing parasite). A study indicated that quinoline derivatives exhibited significant activity against these pathogens through molecular docking studies that suggested strong interactions with target proteins .

Table 2: Antimicrobial Activity of Quinoline Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Mycobacterium tuberculosis | < 10 µg/mL |

| Related Quinoline Derivative | Plasmodium falciparum | < 5 µg/mL |

Synthesis and Characterization

The synthesis of this compound generally involves multi-step reactions starting from readily available precursors. Techniques such as microwave-assisted synthesis have been employed to enhance yields and reduce reaction times . Characterization methods like NMR spectroscopy and mass spectrometry are commonly used to confirm the structure of synthesized compounds.

Table 3: Synthesis Conditions for Quinoline Derivatives

| Reaction Step | Conditions | Yield (%) |

|---|---|---|

| Step 1: Formation of quinoline scaffold | Microwave irradiation, InCl3 catalyst | Up to 57% |

| Step 2: Chlorination to obtain carbonyl chloride | Reflux in ethanol with KOH | Variable |

Case Studies

Several studies have documented the efficacy of quinoline derivatives in various biological assays:

- Study on Anticancer Activity : A recent investigation synthesized multiple derivatives of quinolines incorporating the trimethoxyphenyl group and evaluated their cytotoxic effects against different cancer cell lines. The most potent derivative showed an IC50 value significantly lower than standard chemotherapeutics .

- Antimicrobial Evaluation : Another study focused on the synthesis of quinoline derivatives targeting Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited superior activity compared to existing treatments .

Mechanism of Action

The mechanism of action of 2-(3,4,5-Trimethoxyphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

a) 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl Chloride

- Structure : Differs in the methoxy group positions (2,5-dimethoxy vs. 3,4,5-trimethoxy).

- Molecular Weight : 327.76 g/mol (vs. ~373.8 g/mol for the target compound).

b) 4-Chloro-2-phenylquinoline

Functional Group Variations

a) 4-Chloro-2-(4-methoxyphenyl)-3-quinolinecarbonyl Chloride

- Structure : Contains a chloro substituent at the 4-position and a single methoxy group on the phenyl ring.

- Reactivity : The electron-withdrawing chloro group increases the electrophilicity of the carbonyl carbon, making it more reactive toward nucleophiles than the trimethoxy analog .

b) 2-(3-Methoxyphenyl)quinoline-4-carboxylic Acid

Amino-Substituted Analogs

4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| 2-(3,4,5-Trimethoxyphenyl)quinoline-4-carbonyl chloride | C₂₁H₁₈ClNO₅ | ~373.8 | Not reported | 3,4,5-Trimethoxyphenyl, Cl |

| 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride | C₁₈H₁₄ClNO₃ | 327.76 | Not reported | 2,5-Dimethoxyphenyl, Cl |

| 4-Chloro-2-phenylquinoline | C₁₅H₁₀ClN | 239.69 | 62–64 | Phenyl, Cl |

| 4k (Amino derivative) | C₂₂H₁₈ClN₃O | 375.85 | 223–225 | 4-Chlorophenyl, 4-methoxyphenyl, NH₂ |

Research Findings and Trends

- Electronic Effects : Methoxy groups decrease electrophilicity, whereas chloro groups enhance it, impacting reaction rates in acyl transfer .

- Steric Effects : 3,4,5-Trimethoxy substitution introduces steric bulk, possibly contributing to lower yields in microwave-assisted syntheses .

- Synthetic Flexibility: Pd-catalyzed methods (e.g., for amino derivatives) offer alternatives to traditional acyl chloride chemistry .

Biological Activity

2-(3,4,5-Trimethoxyphenyl)quinoline-4-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its potential applications in antimicrobial, anticancer, and anti-inflammatory therapies.

The compound features a quinoline core substituted with a 3,4,5-trimethoxyphenyl group and a carbonyl chloride functional group. The carbonyl chloride is highly reactive, allowing it to undergo nucleophilic substitution reactions with various nucleophiles, resulting in the formation of amides and esters. The quinoline structure can also participate in oxidation and reduction reactions, which may contribute to its biological activity.

The mechanism of action involves interaction with specific molecular targets, including enzymes and receptors. This interaction can modulate the activity of these proteins, leading to various biological effects .

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain quinoline derivatives can inhibit bacterial growth effectively. The presence of the trimethoxyphenyl group enhances this activity by improving solubility and bioavailability .

Anticancer Activity

The anticancer potential of this compound has been investigated extensively. In vitro studies demonstrate that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines. For example:

These findings suggest that the compound may act through mechanisms such as inhibition of tubulin polymerization and induction of apoptosis, similar to other known anticancer agents like combretastatin A-4 .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been highlighted in recent studies. It has been shown to inhibit nitric oxide production and reduce the secretion of pro-inflammatory cytokines in activated macrophages. The following table summarizes key findings:

| Compound | NO Production Inhibition (µM) | Cytokine Reduction (TNF-α/IL-6) |

|---|---|---|

| 18a | 6.70 | Significant |

| 18b | 7.40 | Significant |

| Control | 15.43 | - |

These results indicate that the compound effectively mitigates inflammatory responses at non-cytotoxic concentrations .

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

- Anticancer Screening : A study evaluated the antiproliferative effects of various quinoline derivatives against multiple cancer cell lines. The results indicated that compounds with the trimethoxyphenyl substitution exhibited enhanced activity compared to their unsubstituted counterparts .

- Inflammation Model : In a murine macrophage model, treatment with 2-(3,4,5-trimethoxyphenyl)quinoline derivatives significantly reduced LPS-induced inflammation markers, demonstrating their potential as anti-inflammatory agents .

Q & A

Q. Key Considerations :

- Moisture-sensitive conditions are critical to avoid hydrolysis back to the carboxylic acid.

- Avoid excess DMF, as it may lead to by-products like dimethylcarbamoyl chloride.

Advanced: How can competing reactivity of the quinoline ring and acyl chloride group be managed during derivatization?

Methodological Answer :

The acyl chloride group is highly reactive toward nucleophiles (e.g., amines, alcohols), but the quinoline ring’s electron-deficient nature may lead to unintended side reactions (e.g., electrophilic substitution). To prioritize acyl chloride reactivity:

- Temperature Control : Perform reactions at 0°C to slow quinoline ring reactivity while allowing acyl chloride to react with nucleophiles (e.g., amines) .

- Steric Shielding : Use bulky bases like diisopropylethylamine (DIPEA) to deprotonate nucleophiles without interacting with the quinoline ring .

- Sequential Protection : If modifying the quinoline ring is required, consider protecting the acyl chloride temporarily (e.g., as a methyl ester) before deprotection and functionalization .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Q. Methodological Answer :

- 1H/13C NMR : Key signals include:

- Aromatic protons from the quinoline ring (δ 7.5–9.0 ppm) and trimethoxyphenyl group (δ 6.5–7.0 ppm).

- Methoxy groups (δ ~3.8–3.9 ppm, singlet) .

- IR Spectroscopy : Confirm acyl chloride formation via C=O stretch at ~1770–1800 cm⁻¹ and absence of carboxylic acid O-H stretch (~2500–3500 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]+ or [M-Cl]+) .

Advanced: How can crystallographic data resolve ambiguities in structural assignments?

Methodological Answer :

Single-crystal X-ray diffraction is the gold standard for resolving structural ambiguities (e.g., regiochemistry of substituents). Key steps:

- Crystallization : Use solvent systems like ethanol/water or dichloromethane/hexane to grow high-quality crystals.

- Refinement : Employ software like SHELXL (widely used for small-molecule refinement) to model electron density maps. Note that SHELX programs are robust for handling twinned or high-resolution data .

- Validation : Cross-check with NMR coupling constants (e.g., J values for adjacent protons) to confirm spatial arrangements .

Basic: What safety protocols are recommended for handling this compound?

Q. Methodological Answer :

- PPE : Use nitrile gloves, lab coat, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of acyl chloride vapors, which are corrosive and lachrymatory .

- Quenching : Neutralize spills with dry sodium bicarbonate or methanol to convert residual acyl chloride to less hazardous esters .

Advanced: How to interpret contradictory bioactivity data in antimicrobial assays?

Methodological Answer :

Contradictions often arise from assay conditions or compound stability. For example:

- Agar Diffusion vs. Broth Dilution : Hydrophobicity may limit diffusion in agar, leading to false negatives. Use broth dilution (MIC testing) for quantitative results .

- Stability in Media : Acyl chlorides may hydrolyze in aqueous media. Pre-dissolve in DMSO (<1% v/v) and confirm stability via HPLC at assay timepoints .

- Control Experiments : Compare with the carboxylic acid precursor (CAS 302575-69-5) to rule out hydrolysis-driven activity .

Basic: What purification strategies are effective for isolating this compound?

Q. Methodological Answer :

- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (polarity adjusted based on TLC Rf).

- Recrystallization : Ethanol or methanol/water mixtures yield pure crystals, confirmed by melting point consistency (e.g., precursors melt at 223–225°C) .

- Avoid Aqueous Workup : Prevent hydrolysis by using anhydrous solvents and drying agents (e.g., MgSO4) .

Advanced: How to design SAR studies for analogs of this compound?

Methodological Answer :

Focus on modifying:

Trimethoxyphenyl Group : Replace with other substituted aryl groups (e.g., 4-chlorophenyl, CAS 3237-59-0) to assess steric/electronic effects .

Quinoline Core : Introduce substituents at the 6- or 8-positions (e.g., trifluoromethyl, CAS 49713-56-6) to modulate electron density .

Acyl Chloride Bioisosteres : Replace with amides or esters to study hydrolytic stability-activity relationships .

Data Analysis : Use statistical tools (e.g., PCA or CoMFA) to correlate structural features with bioactivity .

Basic: How to confirm the absence of residual solvents or reagents post-synthesis?

Q. Methodological Answer :

- GC-MS : Detect volatile impurities (e.g., dichloromethane, DMF).

- 1H NMR : Identify residual oxalyl chloride (δ 4.5–5.0 ppm) or DMF (δ 2.7–3.1 ppm) .

- Elemental Analysis : Verify carbon/hydrogen/nitrogen ratios within 0.3% of theoretical values .

Advanced: What strategies mitigate decomposition during long-term storage?

Q. Methodological Answer :

- Anhydrous Conditions : Store under inert gas (N2/Ar) in flame-sealed ampoules or desiccators with P2O5 .

- Low Temperature : Keep at –20°C in dark glass vials to prevent photolytic cleavage of the acyl chloride bond .

- Stability Monitoring : Periodically analyze purity via HPLC and compare retention times with freshly synthesized batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.